N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide
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Description
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide, commonly known as DMFP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. DMFP is a small molecule inhibitor that targets a specific protein, making it a valuable tool for studying the protein's role in various biological processes. In
Scientific Research Applications
Chemical Stability and Solvent Interaction
Research indicates that certain pyrimidinyl and fluorobenzamide derivatives exhibit unique chemical properties, such as the stabilization of specific molecular conformations through solvent interactions. For example, N-(pyrimidin-2-yl)pentafluorobenzamide adopts a cis amide bond in solid state, influenced strongly by solvent-dependent conformational equilibrium, highlighting the importance of molecular design in chemical stability and solvent interactions (Forbes et al., 2001).
Material Science and Polymer Research
Synthetic efforts towards novel polyimides incorporating pyridine moieties have been documented, underscoring the relevance of pyrimidinyl derivatives in material science. These compounds contribute to the development of materials with desirable properties such as thermal stability, solubility, and mechanical strength. An example is the synthesis of polyimides from pyridine-containing aromatic dianhydride monomers, which resulted in materials with good thermal stability and mechanical properties (Wang et al., 2006).
Pharmaceutical and Biological Applications
Pyrimidines play a crucial role in pharmaceuticals and bioactive compounds. Their structural motif is essential in molecular recognition processes, such as hydrogen bonding, crucial for the drug action of pharmaceuticals. Research into the crystallization of aminopyrimidines with other compounds has contributed to understanding the structural basis of their biological activity (Rajam et al., 2017). Furthermore, N-pyridinyl(methyl)fluorobenzamides have been evaluated as inhibitors of TNF-α production, indicating potential applications in anti-inflammatory and immune-modulatory therapies (Collin et al., 1999).
properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c1-10-15(11(2)21-17(20-10)23-8-3-4-9-23)22-16(24)14-12(18)6-5-7-13(14)19/h5-7H,3-4,8-9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRROUXKYXFKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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